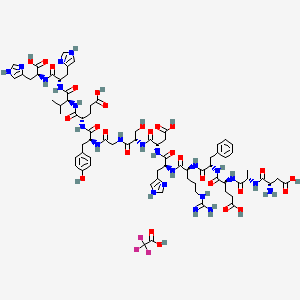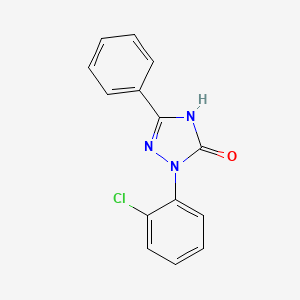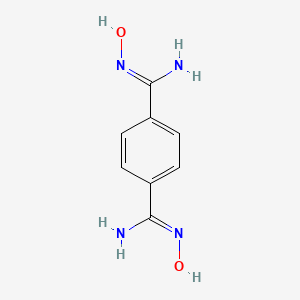
Amyloid b-Protein (1-14) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid b-Protein (1-14) Trifluoroacetate is a peptide fragment derived from the amyloid-beta precursor protein (APP)
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyloid b-Protein (1-14) Trifluoroacetate can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain, with protection and deprotection steps to ensure specificity. The final product is purified and converted to its trifluoroacetate salt form for stability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. Automated synthesizers are used to streamline the process, ensuring consistency and efficiency. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage.
Chemical Reactions Analysis
Types of Reactions: Amyloid b-Protein (1-14) Trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions can be performed using various reagents depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted variants of this compound, which can be used to study the peptide's properties and interactions.
Scientific Research Applications
Amyloid b-Protein (1-14) Trifluoroacetate is widely used in scientific research due to its relevance to Alzheimer's disease. It is employed in studies investigating the mechanisms of amyloid plaque formation, neurodegeneration, and potential therapeutic interventions. Additionally, the peptide is used in biochemical assays to understand protein-protein interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which Amyloid b-Protein (1-14) Trifluoroacetate exerts its effects involves its interaction with amyloid plaques in the brain. The peptide can bind to amyloid-beta aggregates, influencing their formation and stability. This interaction is thought to play a role in the pathogenesis of Alzheimer's disease, making the compound a valuable tool for studying the disease's progression and potential treatments.
Comparison with Similar Compounds
Amyloid b-Protein (1-14) Trifluoroacetate is compared to other amyloid-beta peptides, such as Amyloid b-Protein (1-40) and Amyloid b-Protein (1-42). These peptides differ in their amino acid sequences and aggregation properties, with Amyloid b-Protein (1-42) being more prone to aggregation and associated with higher toxicity
List of Similar Compounds
Amyloid b-Protein (1-40)
Amyloid b-Protein (1-42)
Amyloid b-Protein (1-38)
Amyloid b-Protein (1-43)
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H99N23O25.C2HF3O2/c1-35(2)59(71(119)93-50(23-40-28-78-33-83-40)69(117)94-52(72(120)121)24-41-29-79-34-84-41)96-65(113)46(16-18-56(102)103)89-66(114)47(21-38-11-13-42(98)14-12-38)86-54(99)30-81-62(110)53(31-97)95-70(118)51(26-58(106)107)92-68(116)49(22-39-27-77-32-82-39)91-63(111)44(10-7-19-80-73(75)76)88-67(115)48(20-37-8-5-4-6-9-37)90-64(112)45(15-17-55(100)101)87-60(108)36(3)85-61(109)43(74)25-57(104)105;3-2(4,5)1(6)7/h4-6,8-9,11-14,27-29,32-36,43-53,59,97-98H,7,10,15-26,30-31,74H2,1-3H3,(H,77,82)(H,78,83)(H,79,84)(H,81,110)(H,85,109)(H,86,99)(H,87,108)(H,88,115)(H,89,114)(H,90,112)(H,91,111)(H,92,116)(H,93,119)(H,94,117)(H,95,118)(H,96,113)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,120,121)(H4,75,76,80);(H,6,7)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDYHXZVNGCGD-LQPKOWFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H100F3N23O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1812.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol](/img/structure/B1496716.png)










![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)

